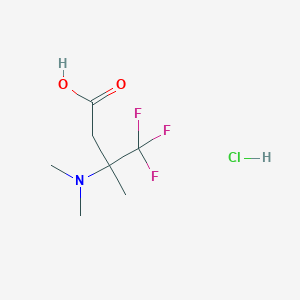

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Dimethylamino)butanoic acid hydrochloride” is an organic building block . It has an empirical formula of C6H14ClNO2 and a molecular weight of 167.63 . Another similar compound, “3-(Dimethylamino)propionic Acid Hydrochloride”, has a molecular formula of C5H11NO2·HCl and a molecular weight of 153.61 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride” were not found, similar compounds are often used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis

The compound “3-(Dimethylamino)butanoic acid hydrochloride” is a solid . Another similar compound, “3-(Dimethylamino)propionic Acid Hydrochloride”, is also a solid and is soluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride serves as a precursor in the synthesis of complex organic molecules. For example, its derivatives have been utilized in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its utility in the preparation of enantiomerically pure compounds (Estermann & Seebach, 1988). Similarly, the compound has been involved in the synthesis of unsaturated ketocarboxylic acids with potential anti-tumor properties (Kinoshita & Umezawa, 1960).

Medical Research Applications

In medical research, derivatives of this compound have been labeled with iodine-131 for studying the body distribution of centrally acting drugs, showcasing its potential in nuclear medicine and drug distribution studies (Braun et al., 1977). Moreover, the compound's derivatives have been investigated for their nonlinear optical absorption properties, indicating potential applications in developing optical devices such as limiters (Rahulan et al., 2014).

Material Science Applications

In material science, the compound has been a precursor in generating structurally diverse libraries through alkylation and ring closure reactions, facilitating the discovery of new materials with varied applications (Roman, 2013). Additionally, its derivatives have been explored for glass-forming properties, contributing to understanding the physicochemical behavior of atmospheric aerosols (Dette et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-6(11(2)3,4-5(12)13)7(8,9)10;/h4H2,1-3H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQMASQEKMISMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)(F)F)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)

![2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid](/img/structure/B2650885.png)